Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate
Description
Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate is a benzoate ester derivative characterized by a conjugated (E)-vinyl bridge connecting a 5-bromo-2-thienyl moiety to a dihydroxy-substituted aromatic ring. The dihydroxy groups at positions 4 and 6 enhance hydrogen-bonding capabilities, which may influence solubility and biological activity.
Properties
Molecular Formula |
C15H13BrO4S |
|---|---|
Molecular Weight |
369.2 g/mol |
IUPAC Name |
ethyl 2-[2-(5-bromothiophen-2-yl)ethenyl]-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C15H13BrO4S/c1-2-20-15(19)14-9(7-10(17)8-12(14)18)3-4-11-5-6-13(16)21-11/h3-8,17-18H,2H2,1H3 |
InChI Key |
QXSYGIOVULQOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1O)O)C=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.
Scientific Research Applications
Unfortunately, the available search results do not provide specific details on the applications of the compound "Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate" . However, based on the search results, we can infer some potential applications based on its structural components:
Structural Components and Potential Applications
The compound "this compound" comprises several functional groups that suggest potential applications in various fields :
- Thiophene Ring: Thiophenes are a class of sulfur-containing heterocyclic compounds . These compounds have applications in pharmaceuticals, agrochemicals, and materials science .
- Bromine: The presence of bromine can make the compound useful as a building block in organic synthesis, potentially acting as a precursor for further modification or functionalization .
- Benzoate Moiety: Benzoates are often found in pharmaceuticals and can have antimicrobial or antifungal properties .
- Vinyl Group: The vinyl group (C=C) can undergo various chemical reactions, such as polymerization or addition reactions, making the compound a versatile intermediate in synthesizing more complex molecules .
- Dihydroxy Groups: These groups can participate in hydrogen bonding and may influence the compound's solubility and interactions with biological targets .
Potential Research Areas
Given the structural features, "this compound" might be relevant in the following research areas:
- Medicinal Chemistry: The compound could be a starting point for synthesizing potential drug candidates, particularly those targeting diseases where thiophenes or benzoates have shown promise .
- Materials Science: It may be used in developing new organic materials with specific electronic or optical properties .
- Agrochemicals: Similar compounds might be investigated for their potential as pesticides or herbicides .
- Chemical Synthesis: Due to the presence of bromine and the vinyl group, it could serve as a versatile building block in synthesizing complex organic molecules .
Related Compounds
The search results mention several related compounds that could provide insights into the potential applications of the target compound :
- 5-bromo-3-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-dihydro-2H-indol-2-one
- 5-(5-bromo-2-hydroxybenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione
- This compound
- 5-(3-bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-propyl-1,3-thiazolidine-2,4-dione
Mechanism of Action
The mechanism of action of Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related benzoate esters and derivatives, as illustrated below:
Table 1: Comparative Analysis of Ethyl 2-[(E)-2-(5-Bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate and Analogues
Key Findings:
Dihydroxy vs. Methoxy/Amino Groups: The dihydroxy configuration increases acidity (pKa ~8–10) and hydrogen-bonding capacity relative to methoxy (inert) or amino (basic) substituents, influencing solubility in polar solvents .
Synthetic Strategies :
- The vinyl bridge in the target compound may be synthesized via Heck coupling (common in thiophene derivatives) or Wittig reactions , as suggested by modern synthetic methodologies .
- In contrast, Rip-F employs amide bond formation under mild conditions (triethylamine, dichloromethane), highlighting divergent pathways for functionalization .
Biological and Material Applications: The bromine atom in the target compound could improve binding affinity in protein-ligand interactions (e.g., kinase inhibitors) compared to non-halogenated analogs. Rip-F’s methoxy groups enhance blood-brain barrier permeability, making it suitable for neuroactive compounds, whereas the target compound’s dihydroxy groups may favor aqueous environments .
Biological Activity
Ethyl 2-[(E)-2-(5-bromo-2-thienyl)vinyl]-4,6-dihydroxy-benzoate, with the CAS number 365542-98-9, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a thienyl group and hydroxyl functionalities that may contribute to its biological properties. The compound exhibits a density of 1.608 g/cm³ and a boiling point of approximately 540.8ºC at 760 mmHg .
Recent studies suggest that compounds with similar structures may act as inhibitors of bacterial sortases, enzymes critical for bacterial virulence. For instance, derivatives such as dihydrochalcones have shown significant inhibitory effects on sortase A (SrtA) activity, which is essential for the pathogenicity of certain bacteria . The presence of hydroxyl groups in this compound could enhance its interaction with these enzymes.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Although specific data on this compound's efficacy is limited, related compounds have demonstrated notable antibacterial effects.
| Compound | Bacterial Strain | IC50 (μM) | Reference |
|---|---|---|---|
| Dihydrochalcone derivative | Listeria monocytogenes | 37.24 | |
| Umbelliferone | Staphylococcus aureus | 139.7 |
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using various cell lines. Preliminary findings indicate that while some derivatives exhibit cytotoxicity at high concentrations, the specific cytotoxic profile for this compound remains to be fully elucidated.
Case Studies
- Inhibition of Bacterial Virulence : A study exploring the impact of hydroxylated compounds on bacterial virulence found that certain derivatives could significantly reduce the secretion of virulence factors without inhibiting bacterial growth . This suggests potential therapeutic applications in managing bacterial infections.
- Molecular Dynamics Simulations : Research involving molecular dynamics simulations indicated that the binding affinity of similar compounds to SrtA is influenced by their structural features, particularly hydroxyl groups. This might imply that this compound could also exhibit similar binding characteristics .
Future Directions
Further research is necessary to:
- Characterize the Biological Activity : Comprehensive studies should be conducted to assess the full spectrum of biological activities associated with this compound.
- Investigate Structure-Activity Relationships : Understanding how variations in chemical structure affect biological activity can lead to the development of more potent derivatives.
- Clinical Applications : Exploring the therapeutic potential of this compound in clinical settings could provide insights into its applicability in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
